molecular formula C25H23N3O5 B7696986 2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B7696986
M. Wt: 445.5 g/mol
InChI Key: VHKUWSUYSWHNLX-UHFFFAOYSA-N
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Description

2-{2-Methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, oxadiazole, and phenoxy groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acylation: The final step involves the acylation of the phenoxy intermediate with 4-methoxyphenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicine, derivatives of this compound could be explored for drug development. The structural features of the compound suggest it could interact with biological targets, making it a candidate for pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. The oxadiazole ring could interact with biological targets through hydrogen bonding or hydrophobic interactions, affecting molecular pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Methoxy-4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
  • 2-{2-Methoxy-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or undergoes chemical reactions.

By understanding the synthesis, reactivity, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-16-6-4-5-7-20(16)25-27-24(28-33-25)17-8-13-21(22(14-17)31-3)32-15-23(29)26-18-9-11-19(30-2)12-10-18/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKUWSUYSWHNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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